Borate V

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

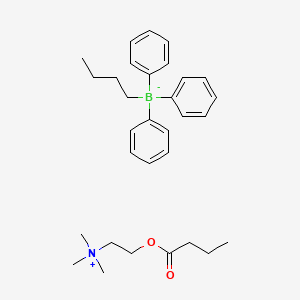

2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24B.C9H20NO2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5-6-9(11)12-8-7-10(2,3)4/h4-18H,2-3,19H2,1H3;5-8H2,1-4H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSRMQWTLSHKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC(=O)OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Applications of Borates

A note on nomenclature: The term "Borate V" does not refer to a standardly recognized chemical compound. In chemical nomenclature, Roman numerals often denote the oxidation state of a central atom. While boron can exhibit various oxidation states, the most common and stable oxidation state for boron in borate (B1201080) compounds is +3.[1][2] Therefore, this guide will provide a comprehensive overview of the chemical properties, synthesis, and applications of borates, with a focus on their relevance to researchers, scientists, and drug development professionals.

Boron-containing compounds have garnered significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[3][4] Borates, which are oxyanions of boron, form the basis for a wide array of minerals and synthetic compounds with applications ranging from materials science to pharmaceuticals.[5][6][7]

Core Chemical Properties of Borates

Borates are characterized by the presence of boron-oxygen anionic groups. The fundamental structural units are trigonal planar BO₃ and tetrahedral BO₄, which can link together to form complex polymeric structures, including chains, sheets, and three-dimensional frameworks.[7][8]

Solubility and Reactivity: The solubility of borates in water varies depending on the cation and the complexity of the borate anion.[5][9] Many simple borates are soluble in water.[5] They can react with alcohols to form borate esters and show reactivity towards ethylene (B1197577) glycol.[5][10] Hydrated forms of sodium borate are highly reactive with acids, forming boric acid.[9]

Physical Properties: Generally, borates are white crystalline or amorphous solids.[5][9] They are typically non-flammable, though some borate compounds can produce a greenish-yellow flame when burned.[9]

| Property | Value | Compound Example |

| Density | 1.73 g/cm³ | Sodium Borate |

| Melting Point | 743 °C | Sodium Borate (anhydrous) |

| Boiling Point | 1,575 °C | Sodium Borate (anhydrous) |

| Molecular Weight | 201.22 g/mol (anhydrous) | Sodium Borate |

| Molecular Weight | 381.38 g/mol (decahydrate) | Sodium Borate |

(Data for Sodium Borate compiled from multiple sources)[9]

Borates in Drug Development

The unique ability of boron to exist in an electron-deficient state allows it to form stable covalent bonds and interact with biological targets, making boronic acids and their derivatives valuable in drug design.[3] Several boron-containing drugs have received FDA approval, highlighting the therapeutic potential of this class of compounds.[3][4]

Key FDA-Approved Boron-Containing Drugs:

| Drug Name | Chemical Class | Therapeutic Use |

| Bortezomib (Velcade®) | Dipeptide boronic acid | Treatment of multiple myeloma[3][4] |

| Ixazomib | Boronic acid | Treatment of multiple myeloma[3] |

| Vaborbactam | β-lactamase inhibitor | Used with antibiotics for infections[3] |

| Tavaborole (Kerydin®) | Benzoxaborole | Treatment of onychomycosis[4] |

| Crisaborole (Eucrisa®) | Benzoxaborole | Treatment of atopic dermatitis[4] |

Mechanism of Action: Boronic acids can reversibly inhibit serine proteases by forming a stable tetrahedral intermediate with the catalytic serine residue. This mechanism is central to the activity of drugs like bortezomib, which inhibits the proteasome.[3]

Experimental Protocols

Synthesis of Calcium Borate Nanoparticles via Co-Precipitation

This protocol describes a facile co-precipitation method followed by thermal treatment for the synthesis of calcium borate nanoparticles.[11]

Materials:

-

Calcium chloride (CaCl₂)

-

Borax (B76245) (Na₂B₄O₇)

-

Polyvinyl pyrrolidone (PVP) (capping agent)

-

Distilled water

Procedure:

-

Prepare aqueous solutions of Calcium chloride and Borax.

-

Add Polyvinyl pyrrolidone to the borax solution to act as a capping agent, controlling particle size and reducing agglomeration.[11]

-

Mix the two solutions under constant stirring for 1 hour to ensure a complete reaction and formation of a homogenous precipitate.

-

Centrifuge the resulting precipitate and wash it several times with distilled water to remove impurities.

-

Dry the white precipitate of calcium borate nanoparticles at 80 °C for 24 hours.

-

Anneal the dried powder at temperatures ranging from 700 °C to 970 °C for 3 to 5 hours to obtain the desired crystalline phase (metaborate or tetraborate).[11]

Characterization: The synthesized nanoparticles can be characterized using the following techniques:

-

X-ray Diffraction (XRD) to determine the crystal structure.

-

Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups.

-

Transmission Electron Microscopy (TEM) to observe particle size and morphology.

-

Thermogravimetric Analysis (TGA) to assess thermal stability.[11]

Preparation of Methyl Borate

This procedure is used for the analysis of trace amounts of borate.[7][12]

Materials:

-

Boric acid (H₃BO₃)

-

Methanol (B129727) (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄) (dehydrating agent)

Procedure:

-

Combine boric acid and methanol in a reaction vessel.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. This acts as a dehydrating agent to drive the reaction forward.[7]

-

The reaction proceeds via a condensation reaction to form trimethyl borate (B(OCH₃)₃) and water.

-

The resulting trimethyl borate is volatile and can be purified by distillation.[7]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for the co-precipitation synthesis of calcium borate nanoparticles.

Caption: Simplified signaling pathway for boronic acid-based protease inhibition.

References

- 1. Inorganic elements [wpage.unina.it]

- 2. Give oxidation state of all boron atom in borax. [allen.in]

- 3. mdpi.com [mdpi.com]

- 4. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Borates - Chemistry By Unacademy [unacademy.com]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Borate - Wikipedia [en.wikipedia.org]

- 9. Sodium Borate: Formula, Properties, Uses & Preparation in Chemistry [vedantu.com]

- 10. researchgate.net [researchgate.net]

- 11. Facile Synthesis of Calcium Borate Nanoparticles and the Annealing Effect on Their Structure and Size - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on the Structural Analysis of Borate V (CAS 182442-81-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borate (B1201080) V, identified by the CAS number 182442-81-5, is an organic salt with the chemical name 2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide.[1] This compound is comprised of a butyrylcholine (B1668140) cation and a butyltriphenylborate anion.[1] Due to its composition, Borate V holds potential interest in fields such as pharmacology and materials science, where the properties of both the quaternary ammonium (B1175870) cation and the organoborate anion can be exploited. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its fundamental chemical properties, proposed experimental protocols for its detailed characterization, and a summary of expected analytical data based on the known properties of its constituent ions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

| Property | Value | Reference |

| CAS Number | 182442-81-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C31H44BNO2 | [1][2][4] |

| Molecular Weight | 473.5 g/mol | [1][2][4] |

| IUPAC Name | 2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide | [1] |

| Component Compounds | Butyrylcholine | [1] |

| Triphenylbutylborate | [1] | |

| Canonical SMILES | CCCC(=O)OCC--INVALID-LINK--(C)C.--INVALID-LINK--(c1ccccc1)(c2ccccc2)c3ccccc3 | [2] |

| InChI Key | DYSRMQWTLSHKPN-UHFFFAOYSA-N | [2] |

Structural Elucidation: Experimental Protocols

A definitive structural analysis of this compound would necessitate a combination of spectroscopic and crystallographic techniques. The following section details the proposed experimental protocols for a comprehensive characterization.

Synthesis

The synthesis of this compound would likely involve a salt metathesis reaction. A plausible synthetic route is outlined below:

Protocol 3.1.1: Synthesis of Butyrylcholine Butyltriphenylborate

-

Preparation of Butyrylcholine Halide: Butyrylcholine chloride or bromide can be synthesized by reacting 2-dimethylaminoethanol with butyryl chloride, followed by quaternization of the resulting tertiary amine with methyl iodide or methyl bromide.

-

Preparation of Sodium Butyltriphenylborate: This can be prepared by reacting triphenylborane (B1294497) with n-butyllithium in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by the addition of a sodium salt (e.g., sodium bromide) to precipitate the desired sodium butyltriphenylborate.

-

Salt Metathesis: Equimolar amounts of butyrylcholine halide and sodium butyltriphenylborate would be dissolved in a suitable solvent, such as a mixture of water and an organic solvent. The formation of a precipitate of the less soluble inorganic salt (e.g., NaCl or NaBr) would drive the reaction forward, leaving this compound in the solution or as a precipitate, which can then be isolated and purified by recrystallization.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid.

Protocol 3.2.1: Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: High-quality single crystals of this compound would need to be grown. This can be attempted by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents and solvent systems (e.g., ethanol, acetonitrile, dichloromethane/hexane).

-

Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data would be collected over a range of angles.

-

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the structure of molecules in solution. A combination of 1H, 13C, and 11B NMR experiments would be required.

Protocol 3.3.1: NMR Spectroscopic Analysis

-

Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3CN) in a standard NMR tube.

-

1H NMR Spectroscopy: A one-dimensional 1H NMR spectrum would be acquired to identify the chemical shifts, coupling constants, and integration of all proton signals. This would confirm the presence of the butyryl and choline (B1196258) moieties of the cation and the phenyl and butyl groups of the anion.

-

13C NMR Spectroscopy: A one-dimensional 13C NMR spectrum, often with proton decoupling, would be acquired to identify the chemical shifts of all carbon atoms in the molecule.

-

11B NMR Spectroscopy: A one-dimensional 11B NMR spectrum would be acquired to determine the chemical shift of the boron atom, which is characteristic of a tetracoordinate borate species.

-

2D NMR Spectroscopy: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish the connectivity between protons and carbons and to confirm the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular weight and providing structural clues.

Protocol 3.4.1: Mass Spectrometric Analysis

-

Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: Electrospray ionization (ESI) would be the preferred method due to the ionic nature of the compound. ESI-MS can be operated in both positive and negative ion modes.

-

Mass Analysis (Positive Ion Mode): In the positive ion mode, the butyrylcholine cation ([C9H20NO2]+) would be detected. High-resolution mass spectrometry (HRMS) would be used to determine its exact mass.

-

Mass Analysis (Negative Ion Mode): In the negative ion mode, the butyltriphenylborate anion ([C22H24B]-) would be detected, and its exact mass determined by HRMS.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) of the parent ions would be performed to further confirm their structures by analyzing the fragmentation patterns.

Predicted Spectroscopic and Structural Data

Predicted NMR Data

A summary of the predicted chemical shifts for the key functional groups in this compound is presented in Table 2.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| 1H | N-CH3 (choline) | ~3.2 |

| N-CH2 (choline) | ~3.6 | |

| O-CH2 (choline) | ~4.3 | |

| C(=O)-CH2 (butyryl) | ~2.3 | |

| CH2-CH2-CH3 (butyryl) | ~1.6 | |

| CH3 (butyryl) | ~0.9 | |

| Phenyl (borate) | ~7.0 - 7.5 | |

| B-CH2 (butyl) | ~1.0 | |

| CH2-CH2-CH3 (butyl) | ~1.2 - 1.4 | |

| CH3 (butyl) | ~0.8 | |

| 13C | N-CH3 (choline) | ~54 |

| N-CH2 (choline) | ~66 | |

| O-CH2 (choline) | ~60 | |

| C=O (butyryl) | ~173 | |

| C(=O)-CH2 (butyryl) | ~36 | |

| CH2-CH2-CH3 (butyryl) | ~18 | |

| CH3 (butyryl) | ~13 | |

| Phenyl (ipso-C) | ~140 | |

| Phenyl (ortho, meta, para-C) | ~125 - 135 | |

| B-CH2 (butyl) | ~25 | |

| CH2-CH2-CH3 (butyl) | ~28, 14 | |

| 11B | Tetracoordinate Boron | ~ -5 to -10 |

Predicted Mass Spectrometry Data

The expected mass-to-charge ratios for the primary ions in ESI-MS are presented in Table 3.

| Ion | Formula | Calculated Exact Mass (m/z) |

| Butyrylcholine (Cation) | [C9H20NO2]+ | 174.1489 |

| Butyltriphenylborate (Anion) | [C22H24B]- | 299.1971 |

Visualizations

Logical Relationship of Components

Proposed Experimental Workflow for Structural Analysis

Conclusion

While a complete, experimentally verified structural analysis of this compound (CAS 182442-81-5) is not currently available in the public domain, this technical guide provides a robust framework for its comprehensive characterization. By following the detailed experimental protocols for synthesis, X-ray crystallography, NMR spectroscopy, and mass spectrometry, researchers can obtain the necessary data to definitively elucidate its structure. The predicted spectroscopic data, based on the known properties of the butyrylcholine cation and the butyltriphenylborate anion, serves as a valuable reference for these future experimental investigations. This guide is intended to be a foundational resource for scientists and professionals in drug development and related fields who are interested in the synthesis and characterization of this and similar organoborate compounds.

References

- 1. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyryl chloride(141-75-3) 1H NMR spectrum [chemicalbook.com]

- 6. Buy Butyrylcholine chloride | 2963-78-2 [smolecule.com]

- 7. Butyrylcholine chloride | C9H20ClNO2 | CID 76297 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Borate Esters in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Borate V" is not a standard chemical nomenclature. A specific search identified a compound with CAS number 182442-81-5, named 2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide, which is referred to as "this compound" in some commercial listings[1][2][][4][5]. However, no public-domain solubility data could be found for this specific and complex molecule. This guide will, therefore, focus on the general solubility characteristics of a common class of related compounds: simple alkyl borate (B1201080) esters. These compounds are frequently used in organic synthesis and materials science[6][7].

Introduction to Borate Ester Solubility

Borate esters are organoboron compounds formed from the reaction of boric acid and alcohols[7]. Their solubility is a critical parameter for applications in organic synthesis, polymer chemistry, and as additives in lubricants[6][8]. A significant characteristic of borate esters is their sensitivity to moisture, as they readily hydrolyze in the presence of water to form boric acid and the corresponding alcohol[9][10][11]. This reactivity necessitates the use of dry (anhydrous) organic solvents for most applications.

Generally, simple alkyl borate esters exhibit good solubility in a wide range of common non-aqueous organic solvents. Their non-polar to moderately polar nature allows for miscibility with solvents of similar characteristics[9][12].

Data Presentation: Qualitative Solubility of Common Alkyl Borate Esters

While precise quantitative solubility data is scarce in publicly available literature, the qualitative solubility of several common borate esters is well-documented. The following table summarizes this information for trimethyl borate, triethyl borate, and tributyl borate.

| Borate Ester | Chemical Formula | Common Organic Solvents | Water Solubility |

| Trimethyl Borate | B(OCH₃)₃ | Highly soluble/miscible with alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether, THF), benzene, acetone, heptane, hexane, and mineral oil[10][12][13][14][15][16]. | Reacts/Decomposes (hydrolyzes) to form boric acid and methanol[10][13][16]. |

| Triethyl Borate | B(OCH₂CH₃)₃ | Soluble/miscible with alcohols (e.g., ethanol) and ethers (e.g., diethyl ether)[9][17][18]. | Reacts/Decomposes (hydrolyzes) to form boric acid and ethanol[9][17]. |

| Tributyl Borate | B(OC₄H₉)₃ | Miscible with common organic liquids such as alcohols (e.g., methanol, ethanol) and benzene[11][19][20]. | Reacts/Decomposes (hydrolyzes) rapidly[11][19][21]. |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a borate ester in an organic solvent at a specific temperature. This protocol is based on the standard gravimetric method for creating a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility (e.g., in g/100 mL) of a borate ester in a specified anhydrous organic solvent at a constant temperature.

Materials:

-

Borate ester (solute)

-

Anhydrous organic solvent of choice

-

Scintillation vials or sealed flasks

-

Constant temperature bath (e.g., shaker bath)

-

Syringe filters (PTFE, 0.2 µm or smaller)

-

Anhydrous nitrogen or argon gas

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator to prevent hydrolysis of the borate ester.

-

Sample Addition: Add an excess amount of the borate ester to a series of sealed vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a precise volume of the anhydrous organic solvent to each vial.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation. Constant agitation helps to speed up this process.

-

Sample Extraction: After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe.

-

Filtration: Immediately pass the extracted solution through a syringe filter into a pre-weighed, dry volumetric flask. This step removes any suspended solid particles. The filtration apparatus should be at the same temperature to prevent precipitation.

-

Mass Determination: Record the exact volume of the filtered saturated solution. Weigh the flask containing the filtered solution to determine the total mass.

-

Solvent Evaporation: Gently evaporate the solvent from the flask under a stream of inert gas or using a rotary evaporator.

-

Final Weighing: Once all the solvent is removed, place the flask in a drying oven to remove any residual solvent traces, then cool it in a desiccator and weigh it. The final mass represents the amount of dissolved borate ester.

-

Calculation: Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of dissolved borate ester / Volume of sample taken) × 100

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows.

References

- 1. This compound | C31H44BNO2 | CID 87387102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound The Latest Price, CAS NO. 182442-81-5 _ Spectra Group Limited, Inc. [molbase.com]

- 5. This compound, CasNo.182442-81-5 Henan Wentao Chemical Product Co., Ltd. China (Mainland) [wentao.lookchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Borate esters - Wikipedia [en.wikipedia.org]

- 8. Triethyl borate - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]

- 11. Tributyl borate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. CAS 121-43-7: Trimethyl borate | CymitQuimica [cymitquimica.com]

- 14. Trimethyl Borate | 121-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. Trimethyl Borate | 121-43-7 | TCI AMERICA [tcichemicals.com]

- 16. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Triethyl borate - Sciencemadness Wiki [sciencemadness.org]

- 18. Triethyl borate | 150-46-9 [chemicalbook.com]

- 19. Tributyl borate | 688-74-4 [chemicalbook.com]

- 20. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. TRIBUTYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Spectroscopic Analysis of Butyrylcholine Salts

Introduction

This document provides a technical overview of the spectroscopic characterization of butyrylcholine (B1668140) salts, with a focus on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Butyrylcholine is a synthetic choline (B1196258) ester that acts as a substrate for cholinesterases and an agonist for nicotinic acetylcholine (B1216132) receptors. Its characterization is crucial for its application in neuroscience research and drug development. The counter-ion, in this case, represented by the tetraphenylborate (B1193919) anion, also contributes significantly to the overall spectroscopic profile of the salt.

Chemical Structures

-

Butyrylcholine Cation:

-

Chemical Formula: C₉H₂₀NO₂⁺

-

Structure: An acyl choline with a butyryl group esterified to the choline backbone.

-

-

Tetraphenylborate Anion (proxy for Butyltriphenylborate):

-

Chemical Formula: C₂₄H₂₀B⁻

-

Structure: A boron atom tetrahedrally coordinated to four phenyl groups.

-

A diagram illustrating the ionic interaction is provided below.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for the constituent ions.

3.1. Predicted ¹H and ¹³C NMR Chemical Shifts for Butyrylcholine Cation

Data is predicted based on standard chemical shift values.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N⁺(CH₃)₃ | ~3.2 (s, 9H) | ~54.0 |

| N⁺-CH₂ | ~3.6 (t, 2H) | ~66.0 |

| O-CH₂ | ~4.3 (t, 2H) | ~60.0 |

| C(=O) | - | ~173.0 |

| C(=O)-CH₂ | ~2.3 (t, 2H) | ~36.0 |

| CH₂-CH₃ | ~1.6 (sext, 2H) | ~18.0 |

| CH₃ | ~0.9 (t, 3H) | ~13.5 |

3.2. Reported NMR Spectroscopic Data for Sodium Tetraphenylborate

Data obtained from publicly available spectra for Sodium Tetraphenylborate.

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹H | 7.3-7.5 (m), 6.8-7.0 (m) | DMSO-d₆ |

| ¹³C | 164.1 (q), 135.8, 125.4 (d), 121.6 | DMSO-d₆ |

| ¹¹B | ~ -6.5 | DMSO-d₆ |

3.3. Reported IR Spectroscopic Data for Sodium Tetraphenylborate

Key vibrational modes for the tetraphenylborate anion.

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3020 | C-H stretch (aromatic) |

| 1590, 1480, 1430 | C=C stretch (aromatic ring) |

| 740, 710 | C-H bend (out-of-plane) |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for organic salts.

4.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum. Typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

If applicable, acquire an ¹¹B NMR spectrum.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

4.2. IR Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

The general workflow for spectroscopic analysis is depicted below.

Signaling Pathway and Biological Context

Butyrylcholine is primarily known for its interaction with the cholinergic system. It is hydrolyzed by butyrylcholinesterase (BChE), an enzyme that plays a role in cholinergic neurotransmission.[1] The activity of BChE on butyrylcholine can be monitored to screen for enzyme inhibitors, which are of interest in the context of Alzheimer's disease.

A simplified representation of the enzymatic hydrolysis of butyrylcholine is shown below.

Conclusion

While direct spectroscopic data for Butyrylcholine Butyltriphenylborate remains elusive, a comprehensive understanding of its likely spectroscopic features can be inferred from the analysis of its constituent ions. The provided data and protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this or related compounds. Any future work on this specific salt should aim to acquire and publish its full spectroscopic characterization to contribute to the public scientific record.

References

mechanism of action of Borate V in chemical reactions

An In-Depth Technical Guide on the Mechanism of Action of Borate (B1201080) Compounds in Chemical Reactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Borate V" is ambiguous. It may refer to the specific chemical compound 2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide (CAS 182442-81-5), for which detailed mechanistic information is scarce in the public domain. Alternatively, it could be interpreted as referring to borate compounds involving Vanadium(V). This guide provides a comprehensive overview of the well-documented mechanisms of action for various classes of borate compounds that are of significant interest in chemical and pharmaceutical research, including boranes, boronic acids, and peroxoborates, and also addresses Vanadium(V) borate catalysts.

Core Principles: Boron's Lewis Acidity

The diverse reactivity of borate compounds is fundamentally rooted in the electron-deficient nature of the boron atom. With only three valence electrons, trivalent boron compounds like boranes and boronic acids possess a vacant p-orbital. This allows them to act as potent Lewis acids, readily accepting a pair of electrons from a Lewis base (e.g., a nucleophile) to form a stable, tetravalent 'ate' complex.[1][2][3][4] This fundamental interaction underpins their role in catalysis, organic synthesis, and bioconjugation.

Borate-Catalyzed Oxidation Reactions

In the presence of hydrogen peroxide (H₂O₂), boric acid and borate buffers form highly reactive peroxoborate species. These species are effective oxidants for a range of substrates, including organic sulfides and anilines.[5][6][7] The mechanism is not a simple oxidation by H₂O₂ but involves a series of equilibria to form various peroxoborates, such as monoperoxoborate and diperoxoborate.[6][7] Kinetic and theoretical studies suggest that a transient, cyclic three-membered peroxide species called dioxaborirane is the key catalytic intermediate responsible for the enhanced reactivity.[5]

Quantitative Data: Oxidation Kinetics

The catalytic effect of borate is evident from the significant increase in oxidation rates compared to uncatalyzed reactions with hydrogen peroxide.

| Substrate | Oxidizing Species | Second-Order Rate Constant (M⁻¹s⁻¹) at 25°C | Hammett ρ Value | Reference |

| Methyl 4-nitrophenyl sulfide (B99878) | H₂O₂ | 8.29 x 10⁻⁵ | -1.50 ± 0.1 | [6][7] |

| Methyl 4-nitrophenyl sulfide | Monoperoxoborate, HOOB(OH)₃⁻ | 1.51 x 10⁻² | -0.65 ± 0.07 | [6][7] |

| Methyl 4-nitrophenyl sulfide | Diperoxoborate, (HOO)₂B(OH)₂⁻ | 1.06 x 10⁻² | -0.48 | [6][7] |

Experimental Protocol: Kinetic Analysis of Sulfide Oxidation

-

Preparation of Solutions: Prepare stock solutions of the sulfide substrate, hydrogen peroxide, and borate buffer at various pH values (typically 8-12).

-

Reaction Initiation: In a temperature-controlled cuvette (e.g., at 25°C), mix the borate buffer and sulfide solution. Initiate the reaction by adding a known concentration of hydrogen peroxide.

-

Data Acquisition: Monitor the reaction progress by observing the formation of the sulfoxide (B87167) product using UV-Vis spectrophotometry at a predetermined wavelength.

-

Kinetic Analysis: Determine the initial reaction rate from the change in absorbance over time. Calculate the observed rate constant (k_obs).

-

Mechanism Elucidation: Repeat the experiment by varying the concentrations of the sulfide, hydrogen peroxide, total boron, and the pH. Analyze the dependence of k_obs on these parameters to determine the rate constants for each reactive peroxoborate species.[6][7]

Mechanism in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. It involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. The mechanism hinges on a catalytic cycle involving a palladium(0)/palladium(II) couple. The critical role of the borate species is in the transmetallation step, where the organic group is transferred from boron to the palladium(II) center. This step requires the activation of the neutral boronic acid or ester by a base to form a more nucleophilic anionic tetracoordinate 'boronate' species, which then readily transfers its organic moiety to the palladium complex.[8][9]

Boron in Bioconjugation

Boronic acids have emerged as powerful tools in bioconjugation due to their unique ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as carbohydrates and certain amino acid side chains.[1] This reaction is pH-dependent and results in the formation of cyclic boronate esters. More recently, strategies have been developed to form stable, non-reversible linkages. For instance, the reaction between 2-formylphenylboronic acid (2fPBA) and an N-terminal cysteine residue leads to the rapid formation of a stable thiazolidine (B150603) boronate, a reaction with kinetics suitable for bioorthogonal labeling.[1][10]

Quantitative Data: Bioconjugation Kinetics

| Reaction | Second-Order Rate Constant (k₂) | Reference |

| Boronic acid binding to vicinal hydroxyls | 10² – 10³ M⁻¹s⁻¹ | [1] |

| Boronated thiazolidine formation (2-FBBA with N-terminal cysteine) | 5.5 x 10³ M⁻¹s⁻¹ | [1] |

Experimental Protocol: Site-Specific Antibody Labeling

This protocol is adapted from methodologies for labeling antibodies with engineered cysteine residues.[10]

-

Reagent Preparation: Synthesize or procure the 2-formylphenylboronic acid (2fPBA) labeling reagent conjugated to a molecule of interest (e.g., a fluorophore or drug). Prepare the antibody with an engineered N-terminal cysteine in a suitable buffer (e.g., DPBS).

-

Conjugation Reaction: Mix the 2fPBA reagent with the antibody solution at a defined molar ratio (e.g., 2-10 equivalents of reagent per antibody). Allow the reaction to proceed at room temperature for a specified time (e.g., 4 hours).

-

Analysis: Quench the reaction and analyze the product using SDS-PAGE. The successful conjugation can be visualized by fluorescence imaging (if a fluorophore was used) and confirmed by Coomassie staining to show a shift in the molecular weight of the antibody light or heavy chain.

-

Kinetic Monitoring: To determine reaction kinetics, take aliquots at various time points, quench the reaction (e.g., with a reducing agent like TCEP), and analyze by mass spectrometry or chromatography to quantify the formation of the conjugate over time.

Vanadium(V) Borate Catalysts in Polymerization

A specialized class of borate compounds involves their use as ligands for transition metals. For example, vanadium(V) tris(2-pyridyl)borate complexes have been developed as robust, single-site catalysts for the homogeneous polymerization of ethylene.[11][12] A key feature of these catalysts is their exceptional stability and high activity at elevated temperatures (>100 °C), conditions under which many other soluble vanadium catalysts rapidly deactivate. The highly σ-donating borate ligand is thought to stabilize the high-valent vanadium(V) center against reductive deactivation, contributing to the catalyst's longevity.[12]

Quantitative Data: Ethylene Polymerization Activity

| Catalyst System | Temperature (°C) | Activity (kg-polymer / mol-Ti·h) | Reference |

| 1-B1 (in MCH) | 80 | 149 | [13][14] |

| 1-B3 (in MCH) | 80 | 6810 | [13][14] |

| 1-B5 (in MCH) | 80 | 2660 | [13][14] |

| 3-B5 (in MCH) | 80 | 5060 | [13][14] |

| Vanadium(V) Tris(2-pyridyl)borate | 105 | Maintained activity for 1 hour | [12] |

Note: Data for half-titanocene catalysts (1 and 3) with various borate cocatalysts (B1, B3, B5) in methylcyclohexane (B89554) (MCH) are shown for comparison of activity metrics in olefin polymerization.

Conclusion

The mechanism of action of borate compounds in chemical reactions is remarkably diverse, stemming from the fundamental Lewis acidity of the boron atom. This single property enables their function as catalysts in oxidation and cross-coupling reactions, as versatile handles for bioconjugation, and as stabilizing ligands in polymerization catalysis. From the formation of transient, highly reactive peroxoborates to the base-activated boronates in Suzuki-Miyaura coupling and their reversible interactions with biological diols, borate chemistry provides a rich and expanding toolbox for researchers, scientists, and drug development professionals. A thorough understanding of these core mechanisms is essential for harnessing the full potential of this unique class of compounds.

References

- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 2. Lewis acids and bases - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A kinetic and theoretical study of the borate catalysed reactions of hydrogen peroxide : the role of dioxaborirane as the catalytic intermediate for a ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26842F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Borate-catalyzed reactions of hydrogen peroxide: kinetics and mechanism of the oxidation of organic sulfides by peroxoborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Boron-Based Crossed-Coupling Reactions – Denmark Group [denmarkgroup.illinois.edu]

- 10. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Foundational Research on Onium Salt Co-Initiators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onium salts are a class of compounds that have garnered significant attention as highly efficient co-initiators in photopolymerization reactions. Their ability to generate reactive species—either radicals or strong acids—upon exposure to light makes them invaluable in a myriad of applications, from industrial coatings and 3D printing to the synthesis of biocompatible materials for drug delivery and tissue engineering. This technical guide provides an in-depth exploration of the foundational research on onium salt co-initiators, focusing on their mechanisms of action, quantitative performance data, and detailed experimental protocols for their characterization and use.

Onium salts, which include varieties such as iodonium, sulfonium, phosphonium, and pyridinium (B92312) salts, can initiate polymerization through two primary pathways.[1] In direct photoinitiation, the onium salt itself absorbs a photon and undergoes photolysis. This cleavage can be reversible, as seen with phenacylsulfonium compounds, or irreversible, leading to the complete fragmentation of the photoinitiator.[1] Alternatively, and more commonly in systems with visible light curing, onium salts act as co-initiators in conjunction with a photosensitizer. In these multi-component systems, the photosensitizer absorbs light at a longer wavelength and, in its excited state, transfers an electron to the onium salt. This electron transfer induces the decomposition of the onium salt, producing the species that initiate polymerization. This latter mechanism is often referred to as free-radical promoted cationic polymerization (FRPCP). The choice of onium salt, specifically its cation and counter-anion, significantly influences the polymerization kinetics and the properties of the resulting polymer.

Quantitative Data on Onium Salt Co-Initiator Performance

The efficiency of onium salt co-initiators is a critical parameter in the design of photopolymerization systems. This efficiency can be quantified by various parameters, including the rate of polymerization (Rp), the final monomer conversion, and the photoinitiation index. The following tables summarize quantitative data from foundational research, providing a comparative overview of different onium salt systems under various experimental conditions.

| Photosensitizer | Onium Salt Co-initiator | Monomer | Light Source | Rate of Polymerization (Rp) (s⁻¹) | Final Conversion (%) | Reference |

| Camphorquinone (CQ) | Diphenyliodonium Hexafluorophosphate | Dental Adhesive Resin (Bis-GMA, TEGDMA, HEMA) | Not Specified | Increased with onium salt addition | Increased with onium salt addition | [2] |

| 1,3-bis(phenylamino)squaraine (SQ) | Tetramethylammonium n-butyltriphenylborate (B2) | Trimethylolpropane Triacrylate (TMPTA) | 300-500 nm | - | Low | [3][4] |

| 1,3-bis(phenylamino)squaraine (SQ) | Diphenyliodonium Salt (I2) | Trimethylolpropane Triacrylate (TMPTA) | 300-500 nm | - | - | [3][4] |

| 1,3-bis(phenylamino)squaraine (SQ) | I2/B2 (Ternary System) | Trimethylolpropane Triacrylate (TMPTA) | 300-500 nm | Higher than binary systems | Higher than binary systems | [3][4] |

| Not Specified | Triarylsulfonium Hexafluorophosphate (TAS-PF6 B) | Triethylene Glycol Divinyl Ether (TEGDVE) | Medium Pressure Mercury Lamp | 0.56 (at 1% initiator) | 77.8 (at 1% initiator) | [5] |

| Onium Salt Cation | Counter-anion | Monomer | Light Source | Monomer Conversion (%) | Spectral Overlap (L) | Reference |

| Iodonium | Hexafluoroantimonate (SbF₆⁻) | Epoxide (EDS) | Mercury Arc Lamp | High | Low | [6] |

| Sulfonium | Hexafluoroantimonate (SbF₆⁻) | Epoxide (EDS) | Mercury Arc Lamp | High | ~10x higher than iodonium | [6] |

| Iodonium | Hexafluorophosphate (PF₆⁻) | Epoxide (EDS) | Mercury Arc Lamp | Moderate | Low | [6] |

| Iodonium | Tetrakis(pentafluorophenyl)borate | Epoxide (EDS) | Mercury Arc Lamp | Moderate | Low | [6] |

Experimental Protocols

Synthesis of Diaryliodonium Salts

This protocol is adapted from procedures for the one-pot synthesis of diaryliodonium triflates.[7]

Materials:

-

Aryl iodide (e.g., 4-iodotoluene)

-

Arene (e.g., toluene)

-

meta-Chloroperbenzoic acid (m-CPBA)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Diethyl ether (Et₂O)

-

Argon or Nitrogen gas

-

Standard glassware (volumetric flasks, syringes, magnetic stirrer)

Procedure:

-

Preparation of Reactant Solutions:

-

In a 25 mL oven-dried volumetric flask, dissolve the aryl iodide (5.0 mmol) and the arene (5.5 mmol) in the chosen solvent (DCE or DCM) to a final volume of 25 mL.

-

In a separate 25 mL oven-dried volumetric flask, dissolve m-CPBA (5.5 mmol for electron-neutral/rich arenes, 6.5 mmol for electron-deficient arenes) in the same solvent to a final volume of 25 mL.

-

Fit both flasks with septa and degas by alternating between vacuum and an inert gas (argon or nitrogen) backfill.

-

-

Reaction Setup:

-

Draw both solutions into separate 30 mL syringes and place them on a syringe pump.

-

Connect the syringes to a T-mixer which then feeds into a reaction coil of appropriate length for the desired residence time.

-

The output of the reaction coil should be directed into a flask containing a stirred solution of TfOH (2 equivalents) in the reaction solvent, cooled in an ice bath.

-

-

Reaction Execution (Flow Synthesis):

-

Set the syringe pump to deliver the two reactant solutions at a flow rate that achieves the desired residence time within the reaction coil (typically ranging from 2 to 60 seconds).

-

Collect the output from the reaction coil in the cooled TfOH solution.

-

-

Work-up and Isolation:

-

After the addition is complete, allow the reaction mixture to stir for an additional 2 hours.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Add diethyl ether to the residue to precipitate the diaryliodonium salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Monitoring Photopolymerization Kinetics with Real-Time FT-IR Spectroscopy

This protocol provides a general method for monitoring the photopolymerization of monomers using real-time Fourier-Transform Infrared (FT-IR) spectroscopy.[8][9][10]

Materials and Equipment:

-

FT-IR spectrometer with a rapid scan capability

-

UV/Visible light source (e.g., mercury lamp, LED) with a light guide

-

Sample holder (e.g., KBr plates, ATR crystal)

-

Monomer formulation containing the onium salt co-initiator and photosensitizer

-

Micropipette or film applicator

Procedure:

-

Sample Preparation:

-

Prepare the photopolymerizable formulation by thoroughly mixing the monomer(s), photosensitizer, and onium salt co-initiator. If necessary, dissolve components in a volatile solvent and subsequently remove it under vacuum.

-

Apply a thin film of the formulation onto the FT-IR sample holder. For transmission measurements, a drop of the liquid resin can be sandwiched between two KBr plates. For Attenuated Total Reflectance (ATR) measurements, a drop is placed directly on the ATR crystal. The thickness of the film can be controlled using a film applicator.

-

-

FT-IR Setup:

-

Place the sample holder in the FT-IR spectrometer.

-

Position the light guide from the UV/Visible source so that it illuminates the sample. Ensure the light intensity is known and controlled.

-

-

Data Acquisition:

-

Collect a background spectrum before polymerization.

-

Initiate real-time data collection, acquiring multiple spectra per second.

-

After a short delay (e.g., 10 seconds) to establish a baseline, turn on the light source to initiate photopolymerization.

-

Continue collecting spectra for the desired duration of the polymerization reaction.

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of a characteristic peak of the polymerizable functional group (e.g., the C=C stretching vibration around 1637 cm⁻¹ for acrylates, or the epoxy ring vibration around 915 cm⁻¹).

-

Calculate the degree of conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

-

Plot the conversion as a function of time to obtain the polymerization kinetics. The rate of polymerization (Rp) can be determined from the slope of this curve.

-

Characterization of Photopolymerization by Photo-Differential Scanning Calorimetry (Photo-DSC)

This protocol outlines the use of Photo-DSC to measure the heat flow associated with photopolymerization.[11][12]

Materials and Equipment:

-

Differential Scanning Calorimeter equipped with a UV/Visible light source (Photo-DSC)

-

Aluminum DSC pans and lids

-

Monomer formulation

-

Micropipette

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the liquid photopolymer formulation (typically 1-5 mg) into an aluminum DSC pan.

-

If desired, spread the sample to create a thin, even film on the bottom of the pan.

-

Place an empty pan as a reference in the DSC cell.

-

-

Photo-DSC Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the instrument to an isothermal temperature at which the polymerization will be conducted (e.g., 25°C or 35°C).

-

Allow the system to equilibrate at the set temperature.

-

-

Measurement:

-

Start the measurement, recording the heat flow as a function of time.

-

After a brief baseline is established, expose the sample to the UV/Visible light for a predetermined duration. The instrument's software will control the shutter.

-

The exotherm associated with the polymerization will be recorded.

-

-

Data Analysis:

-

Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

-

The time to reach the maximum heat flow (peak of the exotherm) can be used as an indicator of the polymerization rate.

-

The onset of the exotherm indicates the start of the polymerization reaction.

-

Signaling Pathways and Mechanisms

The initiation of polymerization by onium salt co-initiators involves a series of steps that can be visualized as a signaling pathway. The following diagrams, rendered in DOT language for Graphviz, illustrate these mechanisms.

Direct Photoinitiation of an Onium Salt

Caption: Direct photolysis of an onium salt leading to initiating species.

Photosensitized Initiation (Type II)

Caption: Photosensitized decomposition of an onium salt via electron transfer.

Free Radical Promoted Cationic Polymerization (FRPCP) Workflow

Caption: Workflow of Free Radical Promoted Cationic Polymerization.

Conclusion

Onium salt co-initiators are a versatile and powerful tool in the field of photopolymerization. Their effectiveness is governed by a complex interplay of their chemical structure, the presence of photosensitizers, and the reaction conditions. The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers and professionals. The ability to tailor the properties of onium salts and to precisely monitor the kinetics of polymerization opens up new avenues for the development of advanced materials with applications spanning from high-tech manufacturing to innovative drug delivery systems. Further research into novel onium salt structures and multi-component initiator systems will undoubtedly continue to expand the capabilities of photopolymerization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Onium salt improves the polymerization kinetics in an experimental dental adhesive resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Onium salts improve the kinetics of photopolymerization of acrylate activated with visible light - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03818K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. radtech2022.com [radtech2022.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2.4. Real-Time FT-IR [bio-protocol.org]

- 9. 2.6. Monitoring the Photopolymerisation Processes by Real-Time FT-IR [bio-protocol.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. tainstruments.com [tainstruments.com]

A Note on the Nomenclature: Butyryl Choline Butyltriphenylborate

An In-depth Technical Guide to Butyrylcholine (B1668140)

Initial research did not yield specific information on a compound named "Butyryl Choline (B1196258) Butyltriphenylborate." The scientific literature extensively documents "Butyrylcholine," a synthetic choline ester, and its interactions with the enzyme Butyrylcholinesterase (BChE). It is possible that "Butyltriphenylborate" refers to a specific salt form or a related but separate area of inquiry. This guide will focus on the well-documented and scientifically significant compound, Butyrylcholine, and its pivotal role in research and drug development.

Introduction to Butyrylcholine

Butyrylcholine (BCh) is a synthetic choline-based ester that functions as a substrate for the enzyme Butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1][2] Structurally similar to the neurotransmitter acetylcholine (B1216132) (ACh), BCh is not found naturally in the body.[1] Its primary utility lies in the laboratory setting as a chemical tool to differentiate between the activity of acetylcholinesterase (AChE) and BChE, as the latter hydrolyzes butyrylcholine more efficiently.[1] This specificity makes it an invaluable compound in neuropharmacology, toxicology, and in the study of neurodegenerative diseases like Alzheimer's disease.[3]

Discovery and History

The development of synthetic choline esters, including Butyrylcholine chloride, dates back to the early 20th century, following the identification of acetylcholine as a neurotransmitter by Otto Loewi in 1921.[3] Researchers synthesized Butyrylcholine chloride in the 1930s as part of a systematic effort to understand the substrate specificity of cholinesterases.[3] This research was crucial in distinguishing between "true cholinesterase" (AChE) and "pseudocholinesterase" (BChE).

Physicochemical Properties of Butyrylcholine Chloride

| Property | Value | Reference |

| Chemical Formula | C₉H₂₀ClNO₂ | [3] |

| Molar Mass | 209.71 g/mol | [3] |

| CAS Number | 2963-78-2 | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water and organic solvents | [3] |

Synthesis of Butyrylcholine Chloride

Several methods can be employed for the synthesis of Butyrylcholine chloride:

-

Acylation Reaction: This involves the reaction of choline or its derivatives with butyryl chloride. A base is typically required to neutralize the hydrochloric acid produced during the reaction.[3]

-

Direct Esterification: Butyric acid can be reacted with choline under acidic conditions to form Butyrylcholine chloride and water.[3]

-

Chemical Modification: Existing choline derivatives can be chemically modified to introduce a butyryl group, followed by chlorination.[3]

Role in Butyrylcholinesterase (BChE) Research

Butyrylcholinesterase is a serine hydrolase found in high concentrations in the liver, plasma, and the central nervous system. While AChE is primarily responsible for the rapid hydrolysis of acetylcholine at the synaptic cleft, BChE also contributes to cholinergic neurotransmission and plays a role in the metabolism of various drugs and toxins.[4][5] Altered BChE activity has been linked to Alzheimer's disease and liver diseases.

Butyrylcholine serves as the preferential substrate for BChE in various in vitro assays designed to measure the enzyme's activity and to screen for potential inhibitors. These inhibitors are of significant interest in the development of therapeutics for Alzheimer's disease.

Quantitative Data: Inhibition of Butyrylcholinesterase

The following table provides examples of IC₅₀ values for various compounds that inhibit Butyrylcholinesterase, where Butyrylcholine is used as the substrate in the assay.

| Inhibitor | Enzyme Source | IC₅₀ (µM) | Reference |

| Rivastigmine | Human BuChE | - | [6] |

| Donepezil | Equine Serum BChE | 5.91 | [6] |

| Tacrine | Equine Serum BChE | 0.014 | [6] |

| Compound 7 | Equine BuChE | 9.72 | [6] |

| Compound 16 | Human BuChE | < 10 (selective) | [6] |

Note: The table presents a selection of data from the cited literature. For comprehensive and comparative data, consulting the primary research articles is recommended.

Experimental Protocols

In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure cholinesterase activity. The principle lies in the hydrolysis of a thiocholine (B1204863) ester by the enzyme, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[7]

Materials:

-

Butyrylcholinesterase (BChE) enzyme solution (e.g., from equine serum or human recombinant)

-

Butyrylthiocholine iodide (BTCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (potential inhibitor) and a reference inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of DTNB and the substrate (BTCI) in the phosphate buffer. Prepare serial dilutions of the test compound and the reference inhibitor.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

20 µL of the test compound at various concentrations or the reference inhibitor. For the control (uninhibited enzyme activity), add 20 µL of the solvent used for the compounds.

-

20 µL of the BChE enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Addition of DTNB: Add 20 µL of the DTNB solution to each well.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of the BTCI substrate solution to each well.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: Enzymatic Hydrolysis of Butyrylcholine

Caption: Enzymatic hydrolysis of Butyrylcholine by BChE.

Experimental Workflow: BChE Inhibition Assay

Caption: Workflow for a Butyrylcholinesterase inhibition assay.

Conclusion

Butyrylcholine, though a synthetic compound, is a cornerstone of research in the cholinergic system. Its specific interaction with Butyrylcholinesterase allows for the detailed study of this enzyme's function and the identification of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of Butyrylcholine and its applications in assays is fundamental to advancing our knowledge of neurodegenerative disorders and developing effective treatments.

References

- 1. Butyrylcholine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Buy Butyrylcholine chloride | 2963-78-2 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. web.citius.technology [web.citius.technology]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of Borate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borate (B1201080) esters, a diverse class of organoboron compounds, are characterized by the presence of a boron-oxygen bond. Their unique chemical properties have led to their application in a wide range of fields, from organic synthesis and catalysis to materials science and drug development. In the pharmaceutical industry, the thermal stability of borate esters is a critical parameter, influencing their storage, processing, and the shelf-life of boron-containing active pharmaceutical ingredients (APIs). Understanding the mechanisms of their thermal decomposition is paramount for ensuring drug product quality and safety.

This technical guide provides an in-depth overview of the thermal stability and decomposition of various borate esters. It summarizes key quantitative data, details common experimental protocols for thermal analysis, and visualizes decomposition pathways to provide a comprehensive resource for researchers and professionals in the field. While the term "Borate V" is not a standard chemical classification, this guide will cover a range of borate compounds, including borate esters, boronic esters, and related derivatives, which are of significant interest in research and development.

Data Presentation: Thermal Stability of Borate Compounds

The thermal stability of borate esters can vary significantly depending on their chemical structure, including the nature of the organic substituents and the coordination environment of the boron atom. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify this stability. The following tables summarize key thermal decomposition data for a selection of borate compounds.

| Compound/Material | Onset Decomposition Temp. (°C) | Decomposition Stages | Key Weight Loss Events | Final Residue | Analysis Conditions | Reference |

| Boric Acid (H₃BO₃) | ~150 | 2 | Dehydration to metaboric acid (HBO₂), followed by conversion to boron oxide (B₂O₃) | B₂O₃ | 20 mg sample, 20-600°C range, 3 K/min heating rate, N₂ atmosphere.[1] | [1] |

| Spiroborate Ester of Curcumin (B1669340) with Malonic Acid | 280 | 2 | 1. Loss of malonate group (280-321°C, ~17.9% weight loss)2. Degradation of curcumin moiety (321-700°C) | B₂O₃ | Heating rate of 10°C/min in nitrogen atmosphere, from room temperature to 750°C.[2] | [2] |

| Spiroborate Ester of Curcumin with Salicylic Acid | 125 | 2 | 1. Elimination of crystal water (125-180°C, ~7% weight loss)2. Loss of C₆H₅-CO-O group (180-330°C, ~23.5% weight loss) | Not Specified | Heating rate of 10°C/min in nitrogen atmosphere, from room temperature to 700°C.[3] | [3] |

| Poly(resorcinol borate) (PRB) | 226 (T₅%) | 3 | 1. Release of adsorbed water and dehydration (200-450°C)2. Destruction of the resin skeleton (450-700°C, ~10.75% weight loss)3. Further cracking of residues (700-800°C, ~1.77% weight loss) | 69.0% char yield at 800°C | Heating rate of 10°C/min in nitrogen atmosphere, from room temperature to 800°C.[4][5] | [4][5] |

| Silsesquioxane-Derived Boronate Ester (Product H) | >300 | Not Specified | Decomposition of the organic and silsesquioxane framework | Not Specified | TGA under nitrogen atmosphere.[6] | [6] |

| Curcumin-Gelatin Film | 50-270 | 2 | 1. Initial degradation (77.87% weight loss)2. Second stage degradation (270-410°C, 1.75% weight loss) | 20.29% residue at 500°C | TGA/DTA analysis.[7][8] | [7][8] |

Table 1: Summary of TGA Data for Various Borate Compounds.

| Compound/Material | Melting Point (°C) | Crystallization Temperature (°C) | Glass Transition Temp. (Tg) | Key Thermal Events | Analysis Conditions | Reference |

| Boric Acid (H₃BO₃) | 170.9 (decomposes) | - | - | Endothermic peaks around 159°C and 183°C corresponding to dehydration.[1] | 20 mg sample, 20-600°C range, 3 K/min heating rate, N₂ atmosphere.[1] | [1] |

| Silsesquioxane-Derived Boronate Esters | 72 - 207 (for crystalline products) | - | - | Sharp melting points observed for crystalline compounds.[6] | Not Specified | [6] |

| Poly(vinyl acetate)/Borate Films | - | - | Varies with pH and borate content | Single glass transition peak observed.[9] | DSC 2nd heating-run.[9] | [9] |

| PEG-Borate Ester Electrolytes | - | ~0 (recrystallization) | -29.3 (without ester) | Single Tg observed; exothermic recrystallization peak for the ester.[10] | DSC second cooling run.[10] | [10] |

| Boron/Potassium Nitrate (BPN) | - | - | - | Exothermic decomposition peak above 500°C.[11] | TG-DSC in nitrogen atmosphere.[11] | [11] |

Table 2: Summary of DSC Data for Various Borate Compounds.

Experimental Protocols

The following sections detail generalized methodologies for the key experiments cited in the thermal analysis of borate esters.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability, decomposition temperatures, and the composition of the material.

Instrumentation: A thermogravimetric analyzer, such as a Mettler Toledo TGA/SDTA 851e or a TA Instruments Q600, is typically used.[9][12]

General Protocol:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is accurately weighed into a crucible (e.g., alumina (B75360) or platinum).[1][9] For materials expected to have a large weight loss, a smaller sample size is preferable to avoid sample expulsion from the crucible.[9]

-

Instrument Setup:

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate, commonly 10°C/min.[2][4][5] Slower heating rates (e.g., 3 K/min) can provide better resolution of overlapping decomposition steps.[1]

-

The mass of the sample is continuously recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve plots percentage weight loss versus temperature.

-

The onset temperature of decomposition, the temperature at specific weight loss percentages (e.g., T₅%), and the final residue mass are determined from the curve.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Instrumentation: A differential scanning calorimeter.

General Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum or other inert pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Thermal Program:

-

The sample and reference are heated (or cooled) at a controlled rate (e.g., 5-10 K/min).[13]

-

The differential heat flow between the sample and reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting DSC thermogram plots heat flow versus temperature.

-

Endothermic events (e.g., melting) appear as downward peaks, while exothermic events (e.g., crystallization) appear as upward peaks.

-

The peak onset temperature, peak maximum, and the area under the peak (enthalpy change) are determined.

-

Coupled TGA-FTIR/MS

Objective: To identify the gaseous products evolved during the thermal decomposition of a material.

Methodology: The outlet of a TGA instrument is connected to a Fourier Transform Infrared (FTIR) spectrometer and/or a Mass Spectrometer (MS). As the sample is heated in the TGA, the evolved gases are continuously transferred to the spectrometer for analysis. This allows for the correlation of specific weight loss events with the evolution of particular gaseous species.[13][14][15][16]

Mandatory Visualization: Decomposition Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key processes related to the thermal decomposition of borate compounds.

Caption: Workflow for TGA and DSC analysis of borate esters.

Caption: Simplified pathway for boric acid decomposition.

Caption: Pyrolysis products of trimethylborane.

Conclusion

The thermal stability and decomposition pathways of borate esters are critical considerations in their application, particularly within the pharmaceutical and materials science sectors. This guide has provided a consolidated overview of quantitative thermal analysis data, detailed experimental protocols for TGA and DSC, and visual representations of decomposition processes. The data indicates a wide range of thermal stabilities among different borate esters, influenced by their molecular structure. The decomposition of boric acid serves as a fundamental model, involving a multi-step dehydration process. More complex borate esters exhibit varied decomposition mechanisms, often initiated by the cleavage of the B-O or O-C bonds, leading to a cascade of reactions that can involve the organic substituents.

Further research, particularly utilizing coupled techniques such as TGA-FTIR and TGA-MS, is essential to elucidate the detailed, step-by-step decomposition mechanisms of a broader range of borate esters. A deeper understanding of these pathways will enable the rational design of more thermally stable borate compounds for advanced applications.

References

- 1. kiche.or.kr [kiche.or.kr]

- 2. US2947776A - Process of preparing trimethyl borate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. mdpi.com [mdpi.com]

- 7. Pyrolysis of trimethylborane. Part 2. Formation of carbaboranes and other boron-containing compounds - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. researchgate.net [researchgate.net]

- 10. open.metu.edu.tr [open.metu.edu.tr]

- 11. mdpi.com [mdpi.com]

- 12. Boron Nitride Microspheres via Pyrolysis of Polymerized Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrochemical Properties of Borate Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Borate (B1201080) compounds, encompassing a diverse range of structures from simple borate anions to complex borosilicate glasses and polyborate salts, are of significant and growing interest across various electrochemical applications. Their unique properties, including high ionic conductivity, wide electrochemical stability windows, and the ability to form stable interfaces, have positioned them as critical components in next-generation energy storage systems, such as sodium-ion and lithium-ion batteries. Furthermore, their electrochemical behavior in aqueous solutions is fundamental to various electroanalytical and corrosion-inhibition processes.

This technical guide provides a comprehensive overview of the core electrochemical properties of borate-based materials. It is intended to serve as a detailed resource for researchers and professionals engaged in the development of advanced materials and technologies. The guide summarizes key quantitative data, outlines detailed experimental protocols for electrochemical characterization, and visualizes essential mechanisms and workflows to facilitate a deeper understanding of the subject.

Electrochemical Properties of Borate-Based Electrolytes

Borate-based salts have emerged as promising alternatives to conventional electrolytes in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). They offer potential advantages in terms of safety, stability, and performance.

Sodium Borate Electrolytes for Sodium-Ion Batteries

A series of novel sodium borate salts have been synthesized and evaluated for their potential as electrolytes in SIBs. These compounds often exhibit lower oxidative current peaks compared to the standard NaPF6 electrolyte, suggesting greater stability at high potentials.[1] The anion structure plays a major role in determining properties like solubility, conductivity, and the characteristics of the solid electrolyte interphase (SEI).[1]

| Salt Name | Abbreviation | Solvent | Concentration (M) | Ionic Conductivity (mS cm⁻¹) | Oxidative Stability (V vs. Na/Na⁺) | Reference |

| Sodium bis(oxalato)borate | NaBOB | Trimethyl phosphate (B84403) (TMP) | 0.5 | 5.0 | Not specified | [2] |

| Sodium difluoro(oxalato)borate | NaDFOB | Ethylene (B1197577) Carbonate:Diethyl Carbonate (EC:DEC 1:1 v/v) | 1.0 | ~4.5 | ~4.5 | [1] |

| Sodium tetrakis(hexafluoroisopropyloxy)borate | Na[B(hfip)₄] | EC:DEC 1:1 v/v | 1.0 | 3.2 | > 5.0 | [1][2] |

| Sodium bis(perfluoropinacolato)borate | Na[B(pp)₂] | EC:DEC 1:1 v/v | 1.0 | 2.5 | > 5.0 | [1][2] |

| Sodium tetramethoxyborate | Na[B(OMe)₄] | EC:DEC 1:1 v/v | 0.5 | 0.23 | Not specified | [1] |

| Sodium bis(fluoroallyl)malonato borate | NaBFMB | Polymer (single-ion conductor) | - | 2.0 | Up to 5.0 | [3][4] |

Borate Additives in Lithium-Ion Batteries

Borate compounds, particularly lithium bis(oxalato)borate (LiBOB), are widely used as additives in commercial LIBs. They play a crucial role in forming a stable and effective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. This protective layer suppresses electrolyte decomposition, reduces impedance, and improves battery life, performance, and safety.[5]

| Additive | Base Electrolyte | Effect | Reference |

| Lithium bis(oxalato)borate (LiBOB) | LiPF₆ in EC/EMC | Forms a stable, borate-rich CEI; improves capacity retention and efficiency. | |

| Trimethyl borate (TMB) | Commercial Li-ion electrolyte | Lowers the oxidation potential of the electrolyte, forming a protective film on the cathode at high voltage (4.5 V). | |

| Tris(hexafluoroisopropyl)borate (TFPB) | LiPF₆ in EC/DMC/EMC | Forms a protective SEI on the Li-anode and a dense CEI on the Ni-rich cathode, preventing electrolyte oxidation and HF attack. | [6] |

Borate Glasses: Solid-State Electrochemical Properties

Borate glasses are investigated as solid electrolytes and electrode materials due to their tunable structure and ionic conductivity. The electrochemical properties are closely linked to the local structure of boron atoms within the glass network.

| Glass System | Application | Key Findings | Reference |

| SnO–B₂O₃ | Anode for LIBs | Functions as a high-capacity reversible electrode material with both liquid and solid electrolytes. | |

| Li₂O–B₂O₃ | Solid Electrolyte | Ionic conductivity is dependent on Li⁺ ion concentration and the presence of non-bridging oxygens. | [7] |

| Li₂O–B₂O₃–Pr₆O₁₁ | Insulating Material | Conductivity decreases with the addition of Pr³⁺ ions, which increases the activation energy. | |

| B₂O₃–Na₂O–TiO₂ | Dielectric Material | Density, refractive index, and polarizability increase with TiO₂ content, while the optical energy gap decreases. |

Electrochemical Reduction of Metaborate (B1245444)